molecular formula C19H21N3O3 B10975528 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide

Cat. No.: B10975528
M. Wt: 339.4 g/mol
InChI Key: IOTWCJJUAOLVPK-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of piperidine with benzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways. In the case of receptors, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C19H21N3O3/c23-19(20-17-6-8-18(9-7-17)22(24)25)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,20,23)

InChI Key

IOTWCJJUAOLVPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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